13,14-Dihydro-15-keto-pgd2
Overview
Description
Synthesis Analysis
13,14-Dihydro-15-keto PGD2 is formed through enzymatic pathways involving the reduction of the C-13,14 double bond and the oxidation of the hydroxyl group at C-15. The enzyme 15-hydroxyprostaglandin dehydrogenase plays a crucial role in its formation, indicating the importance of enzymatic regulation in its biosynthesis (Wilson, 1995).
Scientific Research Applications
Radioimmunoassay in Tissue Analysis : Specific antisera against 13,14-dihydro15-keto-PgE2, a compound closely related to 13,14-Dihydro-15-keto-PGD2, can be used in radioimmunoassay to determine total prostaglandin release by a tissue (Peskar, Holland, & Peskar, 1974).
Medical Applications in Women's Health : Treatment with oral contraceptives or prostaglandin synthetase inhibitors significantly lowers plasma levels of 15-keto-13,14-dihydro-PGF2alpha, which is associated with dysmenorrhea, a painful menstrual condition (Lundström & Gréen, 1978).
Enzymatic Study in the Central Nervous System : An enzyme responsible for the specific inactivation of prostaglandin D2, the major prostaglandin in the central nervous system, was identified in swine brain (Watanabe et al., 1980).
Metabolism Studies : Prostaglandin 9-hydroxydehydrogenase, an enzyme that converts prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2, was studied in adult rat kidney homogenates (Pace-Asciak, 1975).
Oncology Research : 13,14-DHK-PGF2α, a stable product of degradation after pulmonary flow, is elevated in patients with urogenital tumors (Dunzendorfer, Zahradnik, & Gerster, 1980).
Pharmacological Studies : 15-keto PGE2, closely related to 13,14-Dihydro-15-keto-PGD2, was found to be equiactive or more potent than prostaglandin E2 in relaxing guinea-pig trachea (Crutchley & Piper, 1975).
Biosynthesis Monitoring : Measurements of changes in 13,14-Dihydro-15-keto-prostaglandin F2α in plasma reflect changes in prostaglandin F2α biosynthesis more accurately than primary prostaglandin itself (Wilson, 1995).
Therapeutic Applications in Thromboembolic Disorders : 13,14-dihydro-PGE1 induces arterial thromboresistance, suggesting potential as a therapeutic agent for thromboembolic disorders (Sinzinger et al., 1998).
Inhalation Studies in Humans : Inhalation of prostaglandin D2 (PGD2) does not produce a change in plasma 13,14-dihydro-15-keto-PGF2 concentrations, providing insights into respiratory pharmacology (Hardy, Holgate, & Robinson, 1986).
Kidney Function Research : Rat renal medulla may play a key role in modulating prostaglandin levels in the kidney (Speziale et al., 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-KZTWKYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-Dihydro-15-keto-pgd2 | |
CAS RN |
59894-07-4 | |
Record name | 13,14-Dihydro-15-keto-PGD2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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